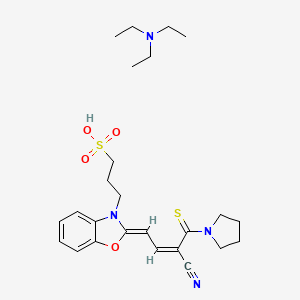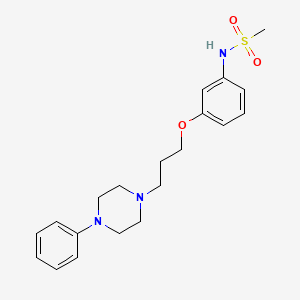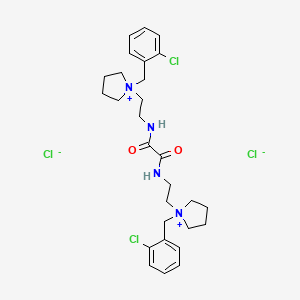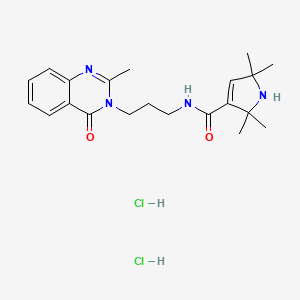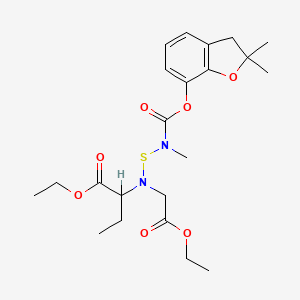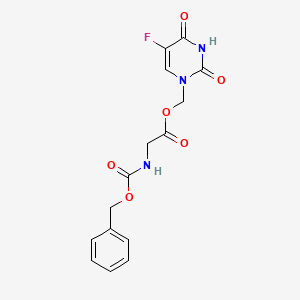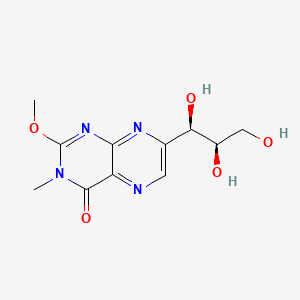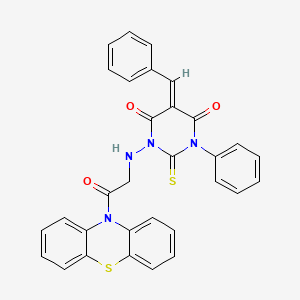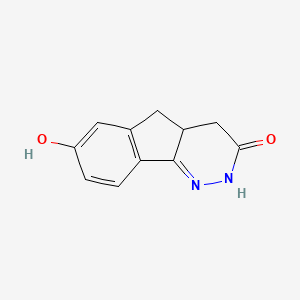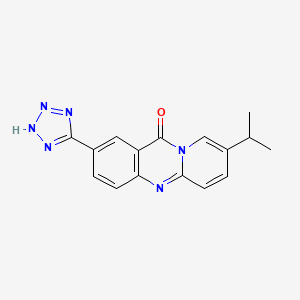
11H-Pyrido(2,1-b)quinazolin-11-one, 8-(1-methylethyl)-2-(1H-tetrazol-5-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11H-Pyrido(2,1-b)quinazolin-11-one, 8-(1-methylethyl)-2-(1H-tetrazol-5-yl)-: is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by its unique structure, which includes a pyridoquinazolinone core with an isopropyl group and a tetrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11H-Pyrido(2,1-b)quinazolin-11-one, 8-(1-methylethyl)-2-(1H-tetrazol-5-yl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable quinazoline derivative, the introduction of the isopropyl group can be achieved through alkylation reactions. The tetrazole ring is often introduced via cycloaddition reactions involving azides and nitriles.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the quinazoline ring, potentially converting it to a dihydroquinazoline derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Introduction of various functional groups onto the tetrazole ring.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.
Medicine: The medicinal applications of this compound are being explored, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 11H-Pyrido(2,1-b)quinazolin-11-one, 8-(1-methylethyl)-2-(1H-tetrazol-5-yl)- exerts its effects involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes and receptors, potentially inhibiting their activity. The tetrazole ring can form hydrogen bonds and other interactions with biological molecules, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
11H-Pyrido(2,1-b)quinazolin-11-one: Lacks the isopropyl and tetrazole groups.
8-(1-Methylethyl)-2-(1H-tetrazol-5-yl)-quinazoline: Lacks the pyridoquinazolinone core.
2-(1H-Tetrazol-5-yl)-quinazoline: Lacks the isopropyl group and pyridoquinazolinone core.
Uniqueness: The presence of both the isopropyl group and the tetrazole ring in 11H-Pyrido(2,1-b)quinazolin-11-one, 8-(1-methylethyl)-2-(1H-tetrazol-5-yl)- makes it unique
Propiedades
Número CAS |
126874-65-5 |
|---|---|
Fórmula molecular |
C16H14N6O |
Peso molecular |
306.32 g/mol |
Nombre IUPAC |
8-propan-2-yl-2-(2H-tetrazol-5-yl)pyrido[2,1-b]quinazolin-11-one |
InChI |
InChI=1S/C16H14N6O/c1-9(2)11-4-6-14-17-13-5-3-10(15-18-20-21-19-15)7-12(13)16(23)22(14)8-11/h3-9H,1-2H3,(H,18,19,20,21) |
Clave InChI |
PLMCTCFGZLOZKC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CN2C(=NC3=C(C2=O)C=C(C=C3)C4=NNN=N4)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


